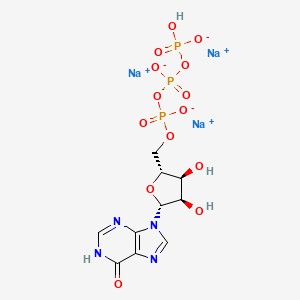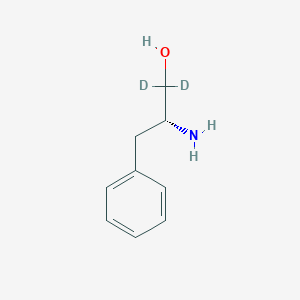
Uridine 5'-diphosphoglucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-diphosphoglucose is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It plays a crucial role in the biosynthesis of glycogen, glycoproteins, and glycolipids. This compound is involved in various metabolic pathways and serves as a precursor for several important biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Uridine 5’-diphosphoglucose can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of uridine diphosphate galactose-4-epimerase, which catalyzes the formation of uridine 5’-diphosphoglucose from uridine diphosphate galactose . Another method involves the oxidation of uridine diphosphate glucose to uridine diphosphoglucuronic acid using uridine diphosphate glucose dehydrogenase .
Industrial Production Methods
Industrial production of uridine 5’-diphosphoglucose often involves microbial fermentation processes. For example, Escherichia coli strains engineered to express specific enzymes can be used to produce uridine 5’-diphosphoglucose from starch through a three-step cascade route . This method is cost-effective and can be scaled up for large-scale production.
化学反应分析
Types of Reactions
Uridine 5’-diphosphoglucose undergoes various types of chemical reactions, including glycosylation, oxidation, and substitution reactions. It acts as a glycosyl donor in glycosyltransferase reactions, transferring glucose to acceptor molecules .
Common Reagents and Conditions
Common reagents used in reactions involving uridine 5’-diphosphoglucose include glycosyltransferases, oxidizing agents, and various substrates such as proteins and lipids. The reactions typically occur under mild conditions, often at physiological pH and temperature .
Major Products
The major products formed from reactions involving uridine 5’-diphosphoglucose include glycogen, glycoproteins, and glycolipids. These products are essential for various biological functions, including energy storage and cell signaling .
科学研究应用
Uridine 5’-diphosphoglucose has numerous scientific research applications:
作用机制
Uridine 5’-diphosphoglucose acts as an agonist to the purinergic receptor P2Y14, a G protein-coupled receptor involved in the activation of dendritic cells and glial cells . It also activates G protein-coupled receptor 17, inducing oligodendrocyte differentiation . These interactions play a significant role in immune response and neural development.
相似化合物的比较
Similar Compounds
Uridine diphosphate galactose: Similar in structure but differs in the sugar moiety, containing galactose instead of glucose.
Uridine diphosphate glucuronic acid: Formed by the oxidation of uridine diphosphate glucose, used in detoxification processes.
Uridine diphosphate N-acetylglucosamine: Contains an acetylated amino group, involved in the biosynthesis of glycosaminoglycans.
Uniqueness
Uridine 5’-diphosphoglucose is unique due to its role as a universal glycosyl donor in various biosynthetic pathways. Its ability to act as a precursor for multiple biochemical compounds and its involvement in critical metabolic processes highlight its importance in both biological and industrial contexts .
属性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tritiooxan-2-yl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1/i14T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCJRCZFDFQWRP-KRKHQQIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H][C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O17P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B1146219.png)
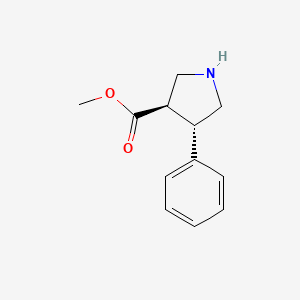
![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

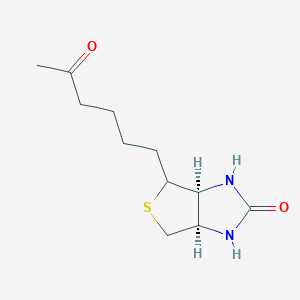
![[1'-13C]uridine](/img/structure/B1146227.png)
![[5'-13C]Uridine](/img/new.no-structure.jpg)
![(17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B1146233.png)
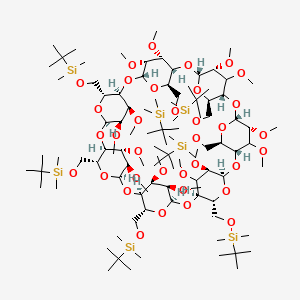
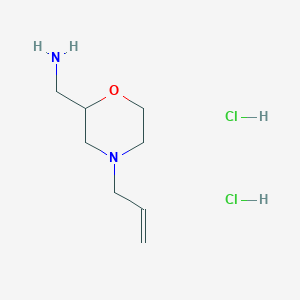
![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)
